molecular formula C9H11BO4 B572987 (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid CAS No. 1256355-43-7

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B572987
CAS No.: 1256355-43-7
M. Wt: 193.993
InChI Key: VGWIKSSTFJNMNF-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.993. The purity is usually 95%.
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Scientific Research Applications

1. Diol and Carbohydrate Recognition

(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid has been studied for its ability to bind to diols, showing comparable affinity to other functionalized boronic acids. This characteristic suggests its potential application in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

2. Macrocyclic Chemistry

The compound is utilized in macrocyclic chemistry, particularly in the formation of tetrameric and dimeric boronates. This includes its use in the synthesis of various compounds, indicating its role as a versatile building block in organometallic chemistry (Fárfan et al., 1999).

3. Chemical Protection and Deprotection

A novel boronic acid protecting group, MPMP-diol, was developed for this compound. Both protection and deprotection can be achieved under mild conditions, demonstrating its utility in synthetic chemistry (Yan, Jin, & Wang, 2005).

4. Formation of Tetraarylpentaborates

Studies have been conducted on the formation of tetraarylpentaborates from reactions involving this compound. This showcases its role in the synthesis of complex boron-containing compounds with potential applications in materials science and catalysis (Nishihara, Nara, & Osakada, 2002).

5. Multifunctional Compounds Synthesis

This boronic acid derivative has been used in the synthesis of multifunctional compounds, such as those containing aminophosphonic acid groups. This has implications in medicine, agriculture, and industrial chemistry, highlighting its versatility as a synthetic intermediate (Zhang et al., 2017).

6. Fluorescence Studies

The derivative has been involved in fluorescence quenching studies, which are significant in understanding the photophysical properties of boronic acid compounds. This research is important for the development of optical sensors and imaging technologies (Geethanjali et al., 2015).

7. Organic Synthesis Intermediates

Research indicates its utility as an intermediate in organic synthesis, particularly in the creation of complex organic structures and materials (Solujic, Sukdolak, & Ratković, 1991).

Mechanism of Action

Target of Action

The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .

Properties

IUPAC Name

(2-methoxycarbonyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIKSSTFJNMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681864
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-43-7
Record name [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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